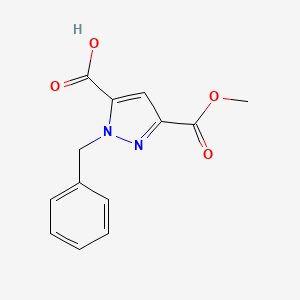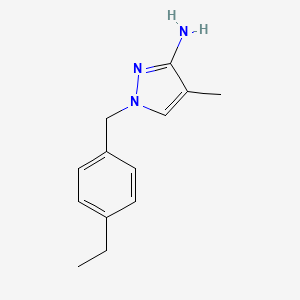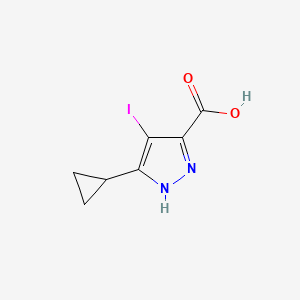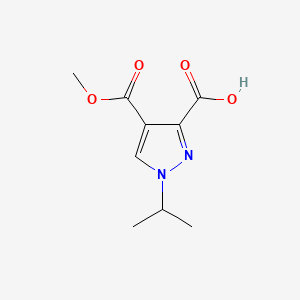![molecular formula C16H24N4O3 B10909327 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10909327.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound characterized by its unique bicyclic structure and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the bicyclic intermediate: This involves the reaction of a suitable bicyclic compound with an alkylating agent to introduce the ethyl group.
Pyrazole formation: The intermediate is then reacted with a nitrated pyrazole derivative under controlled conditions to form the desired pyrazole moiety.
Amidation: The final step involves the coupling of the pyrazole intermediate with a suitable amine to form the amide bond, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The bicyclic and pyrazole moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The nitro group and pyrazole moiety are key functional groups that interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-BICYCLO(2.2.1)HEPT-2-YL-ETHYLAMINE, 4-NITRO-BENZOATE
- 1-(BICYCLO[2.2.1]HEPT-2-EN-2-YLMETHYL)-2-PROPENYL 4-NITROBENZOATE
Uniqueness
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its combination of a bicyclic structure with a pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N4O3 |
|---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H24N4O3/c1-10(14-8-12-3-4-13(14)7-12)17-16(21)5-6-19-9-15(20(22)23)11(2)18-19/h9-10,12-14H,3-8H2,1-2H3,(H,17,21) |
InChI Key |
LWQZJAQNSPYGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)NC(C)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909246.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10909250.png)
![Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10909256.png)
![1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10909262.png)

![Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate](/img/structure/B10909281.png)

![methyl 5-cyclohexyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B10909285.png)

![Ethyl {[1-(2-methoxyethyl)-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10909295.png)

![[4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B10909319.png)
![N-(morpholin-4-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909322.png)
![methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10909334.png)
